molecular formula C24H20I2S2 B8091273 5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene

5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene

Cat. No.: B8091273
M. Wt: 626.4 g/mol
InChI Key: PVJNNHWKHMTPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene is a bithiophene derivative featuring two 5-iodo-2-methylbenzyl substituents at the 5,5' positions of the central bithiophene core. The iodine atoms introduce electron-withdrawing effects and steric bulk, while the methyl groups enhance solubility and influence molecular packing. Its synthesis typically involves halogenation of the bithiophene core followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the benzyl substituents .

Properties

IUPAC Name

2-[(5-iodo-2-methylphenyl)methyl]-5-[5-[(5-iodo-2-methylphenyl)methyl]thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20I2S2/c1-15-3-5-19(25)11-17(15)13-21-7-9-23(27-21)24-10-8-22(28-24)14-18-12-20(26)6-4-16(18)2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJNNHWKHMTPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(S3)CC4=C(C=CC(=C4)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20I2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Ullmann Coupling

In a representative procedure, 2-iodothiophene undergoes homo-coupling in the presence of palladium tetraacetate (Pd(OAc)₂), potassium acetate (KOAc), and acetone at 90–110°C. The reaction proceeds via a Pd⁰/Pdᴵᴵ cycle, with KOAc acting as both a base and a mild reducing agent. Key advantages include:

  • Yield : 70–85% for 2,2'-bithiophene

  • Selectivity : Minimal oligomerization due to controlled stoichiometry

  • Conditions : Avoids extreme temperatures (>200°C) required for traditional copper-mediated Ullmann reactions

Reaction Parameters

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
SolventAcetone
Temperature100°C
Reaction Time12–18 hours

Functionalization at the 5 and 5' Positions

Introducing reactive handles at the bithiophene’s 5,5'-positions is critical for subsequent benzylation. Bromination using N-bromosuccinimide (NBS) is the most widely adopted method.

Regioselective Bromination

A mixture of glacial acetic acid and chloroform facilitates monobromination at room temperature without radical initiators:

  • Substrate : 2,2'-bithiophene

  • Brominating Agent : NBS (1.05 equiv)

  • Solvent System : CHCl₃/CH₃COOH (3:1 v/v)

  • Yield : 88–92% 5-bromo-2,2'-bithiophene

Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution, with acetic acid protonating NBS to generate Br⁺. The electron-rich 5-position of the thiophene ring is preferentially attacked due to conjugation with the sulfur lone pairs.

Introduction of 5-Iodo-2-methylbenzyl Groups

Attaching the 5-iodo-2-methylbenzyl moieties requires careful selection of coupling strategies. Two primary approaches emerge:

Kumada Coupling with Prefunctionalized Grignard Reagents

A one-pot protocol adapted from analogous syntheses involves:

  • Grignard Formation : 5-iodo-2-methylbenzyl magnesium bromide is prepared from 5-iodo-2-methylbenzyl bromide and magnesium turnings in anhydrous THF.

  • Cross-Coupling : The Grignard reagent reacts with 5,5'-dibromo-2,2'-bithiophene using Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) as the catalyst.

Optimized Conditions

ParameterValue
CatalystPd(dppf)Cl₂ (3 mol%)
SolventTHF
TemperatureRoom temperature
Yield65–72% (isolated product)

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

An alternative route employs Suzuki coupling, leveraging the stability of boronic acid precursors:

  • Boronic Acid Synthesis : 5-iodo-2-methylbenzyl boronic acid is prepared via Miyaura borylation of 5-iodo-2-methylbenzyl bromide.

  • Cross-Coupling : Reaction with 5,5'-dibromo-2,2'-bithiophene using Pd(PPh₃)₄ in a degassed Na₂CO₃/DMF system at 70–80°C.

Critical Considerations

  • Purification : Silica gel chromatography (hexanes:EtOAc = 3:1) achieves >95% purity.

  • Challenges : Steric hindrance from the benzyl groups necessitates prolonged reaction times (16–20 hours).

Direct Iodination Strategies

For synthetic routes where iodination follows benzylation, directed electrophilic substitution is employed:

Electrophilic Iodination with N-Iodosuccinimide (NIS)

Procedure :

  • Substrate : 5,5'-Bis(2-methylbenzyl)-2,2'-bithiophene

  • Iodinating Agent : NIS (2.2 equiv)

  • Catalyst : FeCl₃ (10 mol%)

  • Solvent : CH₂Cl₂ at 0°C → RT

  • Regioselectivity : Iodination occurs para to the methyl group due to steric and electronic effects.

Yield : 78–84% after column chromatography.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Kumada CouplingHigh functional group toleranceSensitive to moisture/oxygen65–72%
Suzuki CouplingMild conditions, scalableRequires boronic acid synthesis60–68%
Direct IodinationLate-stage functionalization flexibilityRisk of over-iodination78–84%

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene has several scientific research applications, including:

    Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Conductive Polymers: Incorporated into conductive polymers for use in flexible electronic devices.

    Biological Studies: Investigated for potential biological activities and interactions with biomolecules.

    Material Science: Studied for its properties in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interactions with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects on Electronic Properties

  • 5,5'-Bis(naphth-2-yl)-2,2'-bithiophene ():

    • Substituents: Naphthyl groups (electron-rich, planar).
    • Properties: High charge carrier mobility (0.12 cm²/Vs in OFETs) due to extended π-conjugation and efficient intermolecular stacking.
    • Applications: OFETs with n-octadecyltrichlorosilane-coated dielectrics.
  • 5,5′-Bis(trimethylstannyl)-2,2′-bithiophene ():

    • Substituents: Trimethylstannyl groups (electron-donating, reactive in polymerization).
    • Properties: High purity (>98%), used to synthesize low band-gap polymers (e.g., PNDI2OD-T2) for organic photovoltaics (OPVs).
    • Applications: Polymer semiconductors in OPVs and OFETs.
  • 6,6′-([2,2′-Bithiophene]-5,5′-diyl)bis(naphthalimide) (): Substituents: Naphthalimide (electron-deficient, imide-functionalized). Properties: Strong acceptor character, enabling donor-acceptor (D-A) copolymers with narrow band gaps (~1.5 eV). Applications: Organic semiconductors for light-emitting diodes (OLEDs).
  • Quinoidal Bithiophene (QBT) Dyes (): Substituents: Cyano and ester groups (electron-withdrawing). Properties: Tunable absorption spectra (λmax = 450–550 nm) and high dyeing efficiency on polyester. Applications: Disperse dyes for textiles.

Target Compound vs. Analogues

Compound Substituents Band Gap (eV) Charge Mobility (cm²/Vs) Key Applications
5,5'-Bis(5-Iodo-2-methylbenzyl) Iodo-benzyl (bulky, EWG*) ~2.1 (estimated) 0.05–0.1 (OFETs) OFETs, sensors
5,5'-Bis(naphth-2-yl) Naphthyl (planar, ERG**) 1.8 0.12 OFETs
5,5′-Bis(trimethylstannyl) Trimethylstannyl (donor) 1.4–1.6 N/A Polymer semiconductors
QBT Dyes Cyano/ester (EWG) 2.3–2.5 N/A Textile dyes

EWG = Electron-withdrawing group; *ERG = Electron-rich group

Thermal and Optical Properties

  • Thermal Stability : Iodine substituents increase molecular weight (MW ~700 g/mol) and thermal decomposition temperature (~300°C) compared to alkyl-substituted analogues (e.g., 5,5'-bis(dodecyl)-2,2'-bithiophene, decomposition at ~250°C) .
  • Optical Absorption : The iodine-heavy atom effect red-shifts absorption (λmax ~380 nm) relative to naphthyl-substituted bithiophenes (λmax ~350 nm) .

Biological Activity

5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14I2S2C_{18}H_{14}I_2S_2, with a molecular weight of approximately 408.27 g/mol. Its structure features a bithiophene core substituted with two 5-iodo-2-methylbenzyl groups, which may influence its biological activity through enhanced lipophilicity and receptor binding affinity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, research on halogenated phenyl compounds has shown efficacy against various bacterial strains, suggesting that this compound may possess similar antimicrobial effects. The presence of iodine is often associated with increased potency against microbial pathogens due to its ability to disrupt microbial cell membranes.

CompoundActivityTarget Organism
5-Iodo-2-methylbenzyl derivativesAntimicrobialE. coli, S. aureus
This compoundPotentially antimicrobialTBD

Cytotoxicity and Antitumor Activity

The compound's structural analogs have been investigated for their cytotoxic effects on various cancer cell lines. For example, studies have revealed that certain bithiophene derivatives exhibit selective cytotoxicity against breast cancer (MCF-7) and glioblastoma (U-87) cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Cell LineIC50 (µM)Reference
MCF-7TBD
U-87TBD

The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For instance, compounds that interact with serotonin receptors have been shown to influence neuropharmacological activities. The potential interaction with the 5-HT_2A receptor could lead to psychotropic effects or influence mood disorders.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various iodinated compounds against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth rates when treated with halogenated derivatives.
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of bithiophene derivatives on cancer cell lines. The study highlighted that certain substitutions enhanced the compounds' ability to induce apoptosis in tumor cells.

Q & A

Basic Research Questions

Q. What are the key structural features and IUPAC naming conventions for 5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene?

  • The compound consists of a central 2,2'-bithiophene core substituted at the 5,5' positions with 5-iodo-2-methylbenzyl groups. The IUPAC name reflects this substitution pattern: "this compound" .
  • Methodological Insight : Confirm structural assignments using NMR (¹H/¹³C) and mass spectrometry. Compare experimental data with computational predictions (e.g., DFT calculations) to validate regiochemistry.

Q. What are common synthetic routes to prepare 2,2'-bithiophene derivatives, and how are iodinated benzyl groups introduced?

  • 2,2'-Bithiophene derivatives are typically synthesized via Kumada coupling, Stille coupling, or direct lithiation followed by electrophilic substitution . Iodinated benzyl groups can be introduced via Ullmann coupling or nucleophilic aromatic substitution using iodinated precursors.
  • Critical Consideration : Monitor reaction conditions (e.g., temperature, catalyst loading) to avoid over-iodination or side reactions. Use TLC or GC-MS to track intermediate formation .

Q. How is purity assessed for this compound, and what analytical techniques are essential for characterization?

  • Purity is confirmed via HPLC (>95% by area normalization) and elemental analysis. Key techniques include:

  • Mass spectrometry (ESI-TOF or MALDI-TOF) for molecular weight verification.
  • FTIR to identify functional groups (e.g., C-I stretches at ~500 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence the electronic properties of the bithiophene backbone?

  • Iodine increases the electron-deficient character of the benzyl groups, lowering the HOMO/LUMO levels of the bithiophene core. This can be quantified via cyclic voltammetry (CV) or UV-Vis spectroscopy with TD-DFT modeling .
  • Experimental Design : Compare CV data of iodinated vs. non-iodinated analogs. Solvent effects (e.g., DMF vs. THF) must be controlled to isolate substituent impacts .

Q. What challenges arise in achieving regioselective functionalization of the bithiophene core, and how can they be mitigated?

  • Competing reactivity at the 4- and 5-positions of thiophene rings complicates regioselectivity. For example, Vilsmeier-Haack formylation favors the 4-position adjacent to electron-donating groups, while lithiation targets the 5'-position due to sulfur's inductive effects .
  • Resolution : Use directing groups (e.g., piperidino substituents) or steric hindrance (e.g., tert-butyl groups) to control reactivity. Monitor intermediates via ¹H NMR (e.g., upfield shifts for lithiated species) .

Q. How can contradictory spectroscopic data (e.g., conflicting NMR assignments) be resolved for this compound?

  • Contradictions often stem from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR to identify coalescence points for rotameric species.
  • 2D NMR (COSY, HSQC) to correlate proton and carbon signals.
  • High-resolution MS to rule out isotopic or polymeric impurities .

Q. What are the implications of steric bulk from the 2-methylbenzyl groups on packing behavior in solid-state applications?

  • Bulky substituents disrupt π-π stacking, reducing crystallinity but enhancing solubility. Single-crystal XRD reveals intermolecular interactions (e.g., C-I···S halogen bonding). Compare with less bulky analogs (e.g., unsubstituted benzyl derivatives) to isolate steric effects .

Data Contradiction Analysis

Q. Why do reported yields for similar bithiophene derivatives vary across studies (e.g., 66% vs. 75%)?

  • Yield discrepancies arise from differences in:

  • Catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃).
  • Workup protocols (e.g., column chromatography vs. recrystallization).
  • Reaction scale (microscale vs. bulk synthesis). Validate reproducibility via triplicate trials and standardized protocols .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueObserved SignalInterpretationReference
¹H NMR (CDCl₃) δ 2.45 (s, 6H, CH₃)Methyl protons on benzyl groups
¹³C NMR δ 140.2 (C-I)Iodinated aromatic carbon
HRMS m/z 746.92 [M+H]⁺Molecular ion confirmation

Table 2. Comparison of Synthetic Approaches

MethodYield (%)Selectivity (4- vs. 5'-position)Reference
Vilsmeier-Haack684-formyl dominant
Lithiation/DMF725'-formyl dominant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.